cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one
Description
cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one is a cyclopropane-fused chromenone derivative characterized by a strained tricyclic system. The compound features a chromenone core (a benzopyran-4-one scaffold) fused with a cyclopropane ring at the [b] position, along with a methyl substituent at the 7a position. This structural motif confers unique steric and electronic properties, distinguishing it from simpler chromenones or coumarin derivatives. Cyclopropane rings are known to introduce significant ring strain, which can influence reactivity, stability, and biological interactions.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(1aR,7aS)-7a-methyl-1,1a-dihydrocyclopropa[b]chromen-7-one |
InChI |
InChI=1S/C11H10O2/c1-11-6-9(11)13-8-5-3-2-4-7(8)10(11)12/h2-5,9H,6H2,1H3/t9-,11+/m1/s1 |
InChI Key |
WYYFVKUBHSHHHS-KOLCDFICSA-N |
Isomeric SMILES |
C[C@]12C[C@H]1OC3=CC=CC=C3C2=O |
Canonical SMILES |
CC12CC1OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromene Core
The chromene (benzopyran) core is generally synthesized through condensation reactions involving phenolic compounds and α,β-unsaturated carbonyl precursors. This step often uses acid or base catalysis under controlled temperature to yield the chromen-7-one scaffold.
Cyclopropanation of the Chromene Core
The cyclopropane moiety is introduced by cyclopropanation of the double bond in the chromene system. Common approaches include:
- Carbene Transfer Reactions: Utilizing diazo compounds or sulfur ylides (e.g., dimethylsulfoxonium methylide) to generate carbenes that insert into the alkene bond of the chromene.
- Transition Metal-Catalyzed Cyclopropanation: Employing catalysts such as Rhodium or Copper complexes to facilitate stereoselective cyclopropane ring formation.
A representative procedure involves the dropwise addition of pre-formed dimethylsulfoxonium methylide to a chromene precursor in DMSO at room temperature over several hours, followed by aqueous workup and purification by silica gel chromatography. This method yields the cyclopropanated product with moderate efficiency (~45% yield).
Stereochemical Control
The cis-configuration is favored by controlling reaction temperature, solvent polarity, and the choice of catalyst or reagent. Slow addition of reagents and low temperatures help minimize side reactions and favor the desired stereoisomer.
Experimental Data Table: Synthesis Parameters and Outcomes
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chromene core formation | Phenol + α,β-unsaturated carbonyl, acid/base catalyst | Variable | Base or acid catalysis, moderate temp. |
| 2 | Cyclopropanation | Dimethylsulfoxonium methylide in DMSO, RT, slow addition | ~45 | Dropwise addition over 6 h, inert atmosphere |
| 3 | Purification | Silica gel column chromatography (ethyl acetate/hexane) | — | Ensures isolation of pure cis-isomer |
Supporting Research Discoveries
- Redox-Neutral Cyclopropanations: Studies demonstrate that redox-neutral cyclopropanation of vinyl substrates using sulfur ylides can efficiently generate cyclopropane-fused chromenes with high stereocontrol.
- Role of Solvents and Atmosphere: Use of anhydrous solvents (e.g., dried DMF, CH$$2$$Cl$$2$$) and inert nitrogen atmosphere is critical to prevent side reactions and decomposition of sensitive intermediates.
- Spectroscopic Confirmation: The structure and stereochemistry are confirmed by $$^{1}H$$ and $$^{13}C$$ NMR, IR, and mass spectrometry, which align with expected chemical shifts and fragmentation patterns.
Comparative Analysis with Related Compounds
cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one differs from similar chromene derivatives by its fused cyclopropane ring, which influences both its chemical reactivity and biological activity. For example, Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate lacks this cyclopropane moiety and exhibits different receptor binding profiles.
Summary and Expert Recommendations
- The synthesis of this compound requires multi-step reactions with precise stereochemical control.
- Cyclopropanation via sulfur ylide reagents in aprotic solvents under inert atmosphere is a reliable method.
- Purification by column chromatography is essential for isolating the cis-isomer.
- Further optimization of yield and stereoselectivity may be achieved by exploring alternative catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5S)-5-methyl-2-oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
rac-(3R,5S)-5-methyl-2-oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with possible therapeutic effects.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,5S)-5-methyl-2-oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural Comparisons
Core Scaffold and Substituents
- Target Compound: Chromenone fused with cyclopropane at [b] position; methyl group at 7a.
- GYF-21 (Epoxide Derivative): Contains an oxireno (epoxide) ring fused to a chromenone core, with a 4-methoxyphenethyl substituent and dihydroxy groups .
- 6-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one: Cyclopenta[b]pyridinone scaffold with a hexahydro structure and 6-methyl substituent .
Key Structural Differences
*Note: Molecular formula for the target compound is inferred based on structural similarity to chromenones and cyclopropane derivatives.
Spectroscopic and Analytical Comparisons
NMR and MS Profiles
- GYF-21 :
- 6-Methyl-cyclopenta[b]pyridinone: Limited spectral data provided, but cyclopentane and pyridinone moieties would exhibit characteristic aliphatic (δ 1.5–3.0) and carbonyl (δ ~170) signals, respectively .
Key Differences
- The target compound’s cyclopropane ring would produce unique ¹H NMR splitting patterns due to ring strain, contrasting with GYF-21’s epoxide or the pyridinone’s planar carbonyl.
- Methyl substituents in the target compound (7a) vs. GYF-21 (4-methoxyphenethyl) would lead to distinct steric and electronic environments.
Cytotoxicity and Immunomodulation
- GYF-21: Exhibits immunosuppressive effects via inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in microglia at non-cytotoxic doses (≤25 µM) .
- Target Compound: No direct data available. However, cyclopropane-containing compounds often show altered bioavailability and metabolic stability compared to epoxide or pyridinone derivatives.
Reactivity and Stability
- Cyclopropane rings are prone to ring-opening reactions under acidic or oxidative conditions, whereas GYF-21’s epoxide is more reactive toward nucleophiles.
- The pyridinone scaffold in the cyclopenta[b]pyridinone is less strained, favoring thermal stability.
Q & A
Q. What are the established synthesis protocols for cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one, and how can purity be validated?
- Methodological Answer : The synthesis typically involves cyclopropanation and chromenone ring formation. Key steps include:
- Reaction Optimization : Temperature (80–120°C), solvent selection (e.g., THF or DCM), and catalyst use (e.g., Pd for cross-coupling) are critical for yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95%) .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency with literature .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify cyclopropane protons (δ 1.2–1.8 ppm) and chromenone carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Confirm lactone C=O stretch (~1740 cm⁻¹) and cyclopropane C-H bending (~850 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to match molecular ion ([M+H]+) with theoretical m/z .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve the yield of cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclopropanation efficiency by stabilizing transition states .
Q. How do structural modifications (e.g., halogen or alkyl substituents) affect the compound’s biological activity?
- Methodological Answer :
- Comparative Analysis :
- SAR Workflow : Synthesize analogs, test in vitro (e.g., enzyme inhibition assays), and correlate logP/clogP values with activity .
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of cyclopropane geometry .
- Reproducibility : Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., solvent traces, drying methods) to minimize artifacts .
Data Contradiction Analysis
Q. Why might reported melting points or NMR shifts vary between studies on similar chromenone derivatives?
- Methodological Answer :
- Impurity Sources : Residual solvents (e.g., DMSO in NMR samples) or incomplete drying alter melting points .
- Solvent Effects : CDCl3 vs. DMSO-d6 causes proton shift discrepancies (Δδ up to 0.3 ppm) .
- Crystal Polymorphism : Different recrystallization solvents (ethanol vs. acetone) yield distinct crystalline forms with varied melting points .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
